molecular formula C14H18ClN3O2S B5544093 5-chloro-4,6-dimethyl-2-[(4-methylpiperidin-1-yl)sulfonyl]nicotinonitrile

5-chloro-4,6-dimethyl-2-[(4-methylpiperidin-1-yl)sulfonyl]nicotinonitrile

Cat. No. B5544093
M. Wt: 327.8 g/mol
InChI Key: LQAAJRKQGXDALT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related nicotinonitrile derivatives involves reactions of chloronicotinonitrile with various reagents. For instance, N,N'-Dimethylthiourea and tetrahydro-2-pyrimidinethiol react with 2-chloronicotinonitrile, leading to displacement of the chlorine by nitrogen and secondary cyclizations to form new ring systems. This process exemplifies the synthetic approaches used for similar compounds, highlighting the versatility and reactivity of nicotinonitrile derivatives (Coppola & Shapiro, 1981).

Molecular Structure Analysis

Although the specific molecular structure analysis of "5-chloro-4,6-dimethyl-2-[(4-methylpiperidin-1-yl)sulfonyl]nicotinonitrile" is not detailed in the provided research, the structural investigations of similar compounds, such as the characterization of 3,5-diaryl-1,2,4,6-thiatriazine 1-oxides, offer insights into the molecular architecture of nicotinonitrile derivatives. The structures are often confirmed by techniques such as X-ray crystallography, showcasing the complex and diverse nature of these molecules (Kong, Kim, & Park, 2000).

Chemical Reactions and Properties

The chemical reactivity of nicotinonitrile derivatives is highlighted by their reactions with various reagents. For instance, the reaction of 6-methyl- and 4,6-dimethyl-2-arylaminonicotinonitriles with acids leads to cyclization and formation of different derivatives under the influence of sulfuric acid, demonstrating the compounds' versatile chemical properties and reactivity (Shramm & Konshin, 1982).

Physical Properties Analysis

The physical properties of nicotinonitrile derivatives, including crystal and molecular structures, phase transitions, and vibrations, are studied to understand their stability and behavior under various conditions. The investigations into dimethyl bipyridyl complexes with chloranilic acid reveal insights into hydrogen bonding, phase transitions, and molecular packing, contributing to the understanding of the physical characteristics of similar compounds (Bator et al., 2011).

Chemical Properties Analysis

The exploration of chemical properties is further exemplified by the synthesis and antiviral activity of thiadiazole sulfonamides, where derivatives of nicotinonitrile are synthesized and their biological activities assessed. This research indicates the potential for diverse chemical modifications and the exploration of biological applications of nicotinonitrile derivatives, underscoring their chemical versatility (Chen et al., 2010).

Scientific Research Applications

Synthesis and Chemical Reactivity

Research in the field of heterocyclic chemistry highlights the synthesis and reactivity of nicotinonitrile derivatives, which are structurally related to the compound . For instance, studies have shown that reactions involving nicotinonitrile can lead to the formation of complex heterocycles, which are crucial in the development of pharmaceuticals and agrochemicals. These synthetic pathways often involve the introduction of sulfonyl and methyl groups, which are key features of the compound of interest (Coppola & Shapiro, 1981).

Potential for Drug Development

The structural motif of nicotinonitrile derivatives, including the presence of sulfonyl and chloro groups, has been explored for its potential in drug development. Compounds with similar structures have been investigated for their antiprotozoal activity, demonstrating the importance of these moieties in medicinal chemistry. Such research underscores the potential of 5-chloro-4,6-dimethyl-2-[(4-methylpiperidin-1-yl)sulfonyl]nicotinonitrile in the synthesis of new therapeutic agents (Ismail et al., 2003).

Role in Organic Synthesis

The use of dimethyl sulfoxide (DMSO), a solvent related to the sulfonyl group present in the compound, has been extensively studied for its versatility in organic synthesis. DMSO can participate in a variety of chemical reactions, serving as a solvent, reagent, or reactant. Its properties may provide insights into the reactivity and potential applications of sulfonyl-containing compounds in organic synthesis and chemical research (Jones-Mensah et al., 2016).

properties

IUPAC Name

5-chloro-4,6-dimethyl-2-(4-methylpiperidin-1-yl)sulfonylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O2S/c1-9-4-6-18(7-5-9)21(19,20)14-12(8-16)10(2)13(15)11(3)17-14/h9H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQAAJRKQGXDALT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=NC(=C(C(=C2C#N)C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-4,6-dimethyl-2-[(4-methylpiperidin-1-yl)sulfonyl]pyridine-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.